molecular formula C17H17N3O3 B12185543 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide

5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B12185543
M. Wt: 311.33 g/mol
InChI Key: FIKHYEUZSMMEDX-UHFFFAOYSA-N
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Description

5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinazolinamines. This compound is characterized by its unique structure, which includes a quinazolinone moiety linked to a furan ring through a carboxamide bridge. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Mechanism of Action

The mechanism of action of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, the unique structural features and biological activities of this compound can be better appreciated.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

5-[(4-oxoquinazolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-11(2)19-16(21)15-8-7-12(23-15)9-20-10-18-14-6-4-3-5-13(14)17(20)22/h3-8,10-11H,9H2,1-2H3,(H,19,21)

InChI Key

FIKHYEUZSMMEDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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